molecular formula C11H21NO B15543186 3-Azaspiro[5.5]undecane-9-methanol

3-Azaspiro[5.5]undecane-9-methanol

Cat. No.: B15543186
M. Wt: 183.29 g/mol
InChI Key: USVNMEJGIUWYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azaspiro[5.5]undecane-9-methanol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-azaspiro[5.5]undecan-9-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-10-1-3-11(4-2-10)5-7-12-8-6-11/h10,12-13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNMEJGIUWYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Protocols for N-Functionalization of the 3-Azaspiro[5.5]undecane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established protocols for the N-functionalization of the 3-azaspiro[5.5]undecane core, a key scaffold in medicinal chemistry. The rigid spirocyclic structure of 3-azaspiro[5.5]undecane offers a unique three-dimensional profile for the development of novel therapeutic agents, and functionalization of the nitrogen atom is a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The following sections detail protocols for common and versatile N-functionalization strategies, including N-alkylation, N-arylation, N-acylation, and reductive amination. These methods allow for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates.

Data Presentation: Comparison of N-Functionalization Protocols

The table below summarizes typical reaction conditions for the various N-functionalization methods applicable to the 3-azaspiro[5.5]undecane core. The data is compiled from established methodologies for secondary amines and related spirocyclic systems.[1]

Functionalization TypeReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH, Et₃N)Acetonitrile (B52724), DMF, Acetone25 - 802 - 2470 - 95A direct and straightforward method for introducing alkyl groups.[1][2]
N-Arylation Aryl halide (Ar-X), Pd₂(dba)₃, Ligand (e.g., XPhos), NaOtBuToluene, Dioxane80 - 11012 - 2460 - 90Buchwald-Hartwig amination is a common method for this transformation.[1][3]
N-Acylation Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N, Pyridine)Dichloromethane, THF0 - 251 - 685 - 98A high-yielding reaction to form the corresponding amides.[1]
Reductive Amination Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃)1,2-Dichloroethane, THF253 - 1775 - 95A mild and efficient method for synthesizing substituted amines.[1][4]

Experimental Protocols

Protocol 1: N-Alkylation

This protocol describes a general method for the N-alkylation of 3-azaspiro[5.5]undecane using an alkyl halide.

Materials:

  • 3-Azaspiro[5.5]undecane

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 equivalents)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equivalents) or Triethylamine (Et₃N) (1.5 equivalents)

  • Solvent: Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-azaspiro[5.5]undecane (1.0 equivalent) in acetonitrile (0.1 M), add potassium carbonate (2.0 equivalents).[1]

  • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.[1]

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.[1]

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 3-azaspiro[5.5]undecane in Acetonitrile B Add K₂CO₃ A->B C Add Alkyl Halide B->C D Heat to 60°C (4-12 h) C->D E Monitor by TLC/LC-MS D->E F Cool and Filter E->F G Concentrate F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Silica Gel Chromatography J->K L N-Alkylated Product K->L N_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Pd₂(dba)₃, XPhos, NaOtBu B Add 3-azaspiro[5.5]undecane in Toluene A->B C Seal and Heat to 100°C (12-24 h) B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Ethyl Acetate D->E F Filter through Diatomaceous Earth E->F G Wash with NH₄Cl and Brine F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J N-Arylated Product I->J N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve 3-azaspiro[5.5]undecane and Et₃N in DCM B Cool to 0°C A->B C Add Acyl Chloride B->C D Warm to RT (1-4 h) C->D E Monitor by TLC/LC-MS D->E F Dilute with DCM E->F G Wash with HCl, NaHCO₃, and Brine F->G H Dry and Concentrate G->H I N-Acylated Product H->I Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 3-azaspiro[5.5]undecane and Carbonyl Compound in DCE B Add NaBH(OAc)₃ A->B C Stir at RT (3-17 h) B->C D Monitor by TLC/LC-MS C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash with Brine F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J N-Substituted Product I->J

References

Validation & Comparative

biological activity comparison of "3-Azaspiro[5.5]undecane-9-methanol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of derivatives of the 3-Azaspiro[5.5]undecane-9-methanol scaffold, with a focus on their role as linkers in Proteolysis Targeting Chimeras (PROTACs). Experimental data from a representative study on BRD4-targeting PROTACs is presented to illustrate the critical impact of linker structure on degradation efficiency and anti-cancer activity.

The compound this compound and its derivatives have emerged as valuable components in the field of targeted protein degradation.[1] Rather than possessing intrinsic biological activity in the traditional sense, these spirocyclic moieties serve as rigid and versatile linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target.[3][4]

Comparative Analysis of PROTAC Linker Derivatives

To illustrate the profound impact of the linker's structure, length, and attachment point on a PROTAC's biological activity, we present a comparative analysis of a series of PROTACs designed to target the BRD4 protein, a key epigenetic reader implicated in acute myeloid leukemia (AML).[5][6] In this study, various linkers, including polyethylene (B3416737) glycol (PEG) and alkyl chains of different lengths, were used to connect a BRD4-binding moiety to a pomalidomide-based E3 ligase (cereblon) ligand.

Data Presentation

The following tables summarize the in vitro biological activities of the synthesized BRD4-targeting PROTACs, showcasing the differences in their ability to degrade BRD4 and inhibit the proliferation of AML cell lines.

Table 1: Comparison of BRD4 Degradation Efficacy of PROTACs with Different Linkers [5]

Compound IDLinker TypeLinker Length (atoms)Attachment Point on Pomalidomide (B1683931)BRD4 Degradation (%) at 1 µMDC50 (nM)Dmax (%)
B14 Alkyl6C461.90.75 ± 0.16>95
B19 Alkyl6C327.7--
B23 PEG8C4>90--
B24 PEG11C492.30.75 ± 0.16>95
B25 PEG14C4>90--
B26 PEG8C3Negative--

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity of BRD4-Targeting PROTACs in AML Cell Lines [5]

Compound IDMV4-11 IC50 (nM)HL-60 IC50 (nM)THP-1 IC50 (nM)
B14 1.23.52.8
B19 10.525.118.7
B24 0.41.81.1

IC50: Concentration required to inhibit cell growth by 50%.

The data clearly demonstrates that the linker's structure and attachment point significantly influence the PROTAC's efficacy. For instance, PROTACs with the linker attached to the C4 position of pomalidomide (B14, B23, B24, B25) showed superior BRD4 degradation compared to those with C3 attachment (B19, B26).[5] Furthermore, the PEG-based linker in B24 resulted in the most potent anti-proliferative activity.[5]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker derivative) POI Target Protein (e.g., BRD4) PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 Complex Ub Ubiquitin Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_PROTAC_E3->Ub Ubiquitination POI_PROTAC_E3->Proteasome Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize PROTACs with varied 3-Azaspiro[5.5]undecane -9-methanol linker derivatives Degradation_Assay Western Blot Analysis (Measure Target Protein Degradation) Synthesis->Degradation_Assay Cell_Viability_Assay Cell Proliferation Assay (MTT) (Determine IC50 values) Synthesis->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis of Linker Modifications Degradation_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis

Caption: Experimental workflow for comparing PROTAC efficacy.

Experimental Protocols

Western Blot for Protein Degradation

This assay is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: AML cells (e.g., MV4-11) are seeded in 6-well plates. After 24 hours, the cells are treated with varying concentrations of the PROTACs or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[5]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the PROTACs on cell proliferation and viability.

  • Cell Seeding: AML cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[5]

Conclusion

The derivatives of this compound represent a class of rigid linkers that can be effectively incorporated into PROTACs. The presented comparative data on BRD4-targeting PROTACs underscores the critical importance of linker chemistry in determining the biological activity of these molecules. The length, composition, and attachment point of the linker all play a crucial role in the efficacy of protein degradation and the resulting cellular effects. A systematic evaluation of different linker derivatives is therefore essential for the rational design and optimization of potent and selective PROTACs for therapeutic applications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.